3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline
Overview
Description
3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C₈H₆BrF₄N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Halogenation: The nitroaniline is then subjected to halogenation to introduce bromine and fluorine atoms at specific positions on the benzene ring.
Reduction: The nitro group is reduced to an amino group.
Trifluoroethylation: Finally, the amino group is reacted with a trifluoroethylating agent to introduce the trifluoroethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and
Biological Activity
3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound notable for its unique structural features and potential biological activities. The presence of bromine and fluorine atoms, along with a trifluoroethyl group, enhances its lipophilicity and influences its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
The molecular formula of this compound can be represented as CHBrFN. The structural characteristics include:
- Bromine atom at the 3-position
- Fluorine atom at the 4-position
- Trifluoroethyl group attached to the nitrogen
These structural components contribute to the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Lipophilicity Enhancement : The trifluoroethyl group increases the compound's lipophilicity, facilitating penetration through cell membranes and enhancing interaction with hydrophobic sites in proteins.
- Halogen Bonding : The bromine atom can participate in halogen bonding, which may enhance binding affinity to specific receptors or enzymes .
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing it to form derivatives that may exhibit different biological activities.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that fluorinated anilines can enhance potency against cancer cell lines by modulating key signaling pathways . The unique trifluoroethyl substituent may improve selectivity towards cancer cells while minimizing effects on normal cells.
- Histone Deacetylase Inhibition : Fluorinated compounds similar to this aniline have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The introduction of fluorine has been correlated with increased potency against HDACs .
- Neuropharmacological Effects : Compounds with similar structures have shown potential in modulating neurotransmitter systems, indicating possible applications in treating neurological disorders .
Case Studies
- Inhibition of HDACs : A study compared various fluorinated compounds' efficacy against human HDACs. Compounds with trifluoromethyl groups exhibited improved inhibitory effects compared to their non-fluorinated counterparts. This suggests that this compound could be a promising candidate for further development as an HDAC inhibitor .
- Anticancer Selectivity : Research on fluorinated anilines demonstrated selective toxicity towards colon cancer cells while sparing normal intestinal epithelial cells. This selectivity is critical for developing targeted therapies with fewer side effects .
Comparative Analysis
The following table summarizes the biological activities and properties of structurally similar compounds:
Compound Name | Biological Activity | Key Features |
---|---|---|
This compound | Anticancer, HDAC inhibition | Bromine and fluorine substituents enhance potency |
3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline | Anticancer | Similar structure with chlorine substitution |
4-Fluoro-N-(2,2,2-trifluoroethyl)aniline | Anti-inflammatory | Explored for therapeutic properties |
Properties
IUPAC Name |
3-bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4N/c9-6-3-5(1-2-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOAOPILXLPMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC(F)(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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